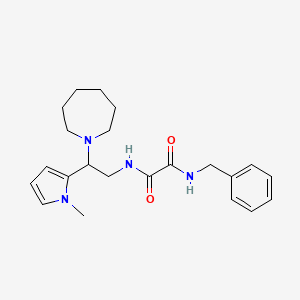
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide, commonly known as AZOB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. AZOB is a member of the oxalamide family of compounds, which are known for their ability to interact with biological systems and exhibit various biochemical and physiological effects.
Scientific Research Applications
Enantioselective Functionalization
- The development of methods for the enantioselective functionalization of the α-methylene C–H bonds of saturated aza-heterocycles, including azepanes, is crucial for drug discovery. These methods are important for creating bioactive compounds and therapeutic agents with high enantioselectivity and regioselectivity, utilizing palladium catalysis and chiral phosphoric acids as ligands (Jain et al., 2016).
Protein Kinase Inhibition
- Azepane derivatives have been optimized as protein kinase B (PKB-alpha) inhibitors, indicating the potential of azepane-containing compounds in therapeutic applications. Structural modifications and molecular modeling have led to the development of plasma-stable and highly active compounds (Breitenlechner et al., 2004).
Antimicrobial and Antioxidant Properties
- Novel synthetic approaches involving azepane derivatives have led to compounds with promising antimicrobial effects and potent antioxidant properties. The incorporation of azepane and related structures into novel compounds has shown good biological activity, highlighting their potential in developing new therapeutic agents (Ali et al., 2014).
Synthetic Methodologies
- Research on synthetic methodologies involving azepane and pyrrole derivatives has contributed to the development of new compounds with potential biological activities. These methodologies include cyclization reactions and the construction of complex molecular structures, which are fundamental in the synthesis of novel pharmaceuticals (Saito et al., 1984).
properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-benzyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25-13-9-12-19(25)20(26-14-7-2-3-8-15-26)17-24-22(28)21(27)23-16-18-10-5-4-6-11-18/h4-6,9-13,20H,2-3,7-8,14-17H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNTJZXNMFFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2922636.png)
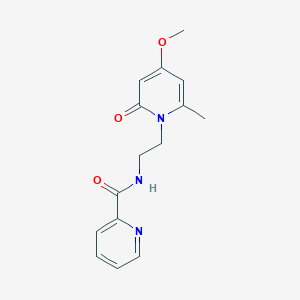
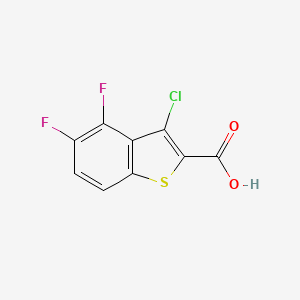
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)

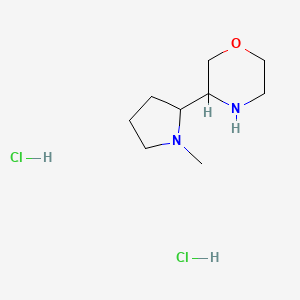

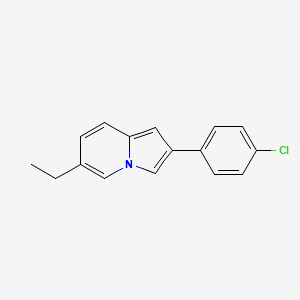
![2-[(4-Methylcyclohexyl)amino]ethanol](/img/structure/B2922648.png)
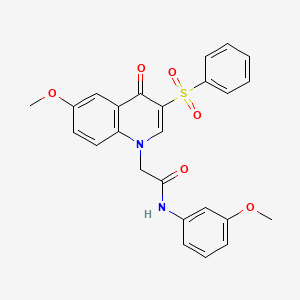
![N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)